molecular formula C18H13ClO2 B6293575 6-(Benzyloxy)-5-chloro-2-naphthaldehyde CAS No. 2379322-53-7

6-(Benzyloxy)-5-chloro-2-naphthaldehyde

Cat. No. B6293575
CAS RN: 2379322-53-7
M. Wt: 296.7 g/mol
InChI Key: UZNDLPWEQUJEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-5-chloro-2-naphthaldehyde is an organic compound belonging to the class of aldehydes. It is a colorless solid that is soluble in alcohol, ether, and chloroform. It has a melting point of 60-62°C and a boiling point of 218-219°C. 6-(Benzyloxy)-5-chloro-2-naphthaldehyde is a useful intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-5-chloro-2-naphthaldehyde is not fully understood, but it is believed to involve the formation of an aldehyde intermediate, which can be further reacted to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(Benzyloxy)-5-chloro-2-naphthaldehyde have not been studied in detail. However, it is believed that it may have some effects on the nervous system and may have some anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(Benzyloxy)-5-chloro-2-naphthaldehyde in laboratory experiments is its availability and relatively low cost. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is its potential toxicity, which should be taken into account when handling it.

Future Directions

Future research on 6-(Benzyloxy)-5-chloro-2-naphthaldehyde could focus on its potential therapeutic applications, such as its possible anti-inflammatory or anti-cancer properties. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesizing this compound. Finally, research could be conducted to explore its potential use in other applications, such as the synthesis of novel polymers.

Synthesis Methods

6-(Benzyloxy)-5-chloro-2-naphthaldehyde can be synthesized by the reaction of 2-naphthol with benzyl chloride in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetic acid or toluene. The reaction yields a mixture of the desired product and by-products, which are separated by column chromatography.

Scientific Research Applications

6-(Benzyloxy)-5-chloro-2-naphthaldehyde has been used in a variety of scientific research applications, including the synthesis of new drugs, the synthesis of dyes, and the synthesis of other organic compounds. It has also been used in the synthesis of novel polymers and as a starting material for the synthesis of other aldehydes.

properties

IUPAC Name

5-chloro-6-phenylmethoxynaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO2/c19-18-16-8-6-14(11-20)10-15(16)7-9-17(18)21-12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNDLPWEQUJEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=C(C=C3)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-5-chloro-2-naphthaldehyde

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